Benzylamine, N-cyclohexyl-N-pentyl-

Description

Significance of N-Substituted Benzylamines in Organic Chemistry

N-substituted benzylamines are a cornerstone of modern organic chemistry, valued for their versatile reactivity and presence in a wide array of functional molecules. researchgate.net The benzyl (B1604629) group can serve as a useful protecting group for amines, as it can be readily cleaved by hydrogenolysis. acs.org Furthermore, the nitrogen atom's nucleophilicity and basicity are central to its role in numerous chemical transformations. masterorganicchemistry.com These compounds are precursors to a variety of more complex structures, including pharmaceuticals, agrochemicals, and materials. The ability to introduce diverse substituents on the nitrogen atom allows for the fine-tuning of steric and electronic properties, making them valuable building blocks in synthetic strategies. researchgate.net

Overview of the N-Cyclohexyl-N-pentylbenzylamine Structural Motif

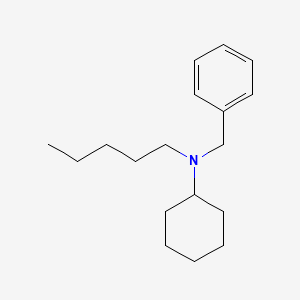

N-Cyclohexyl-N-pentylbenzylamine is a tertiary amine featuring a benzyl group, a cyclohexyl group, and a pentyl group attached to a central nitrogen atom. This unique combination of a bulky cycloalkane, a linear alkyl chain, and an aromatic group imparts specific steric and electronic characteristics to the molecule. The nitrogen atom possesses a lone pair of electrons, making the compound basic, though the steric hindrance from the bulky cyclohexyl and pentyl groups can influence its reactivity as a nucleophile. masterorganicchemistry.com

The presence of both a rigid cyclic structure and a flexible linear chain on the nitrogen atom is a notable feature. This could influence its interaction with other molecules and its conformational flexibility, potentially impacting its utility in areas such as catalysis or materials science where molecular shape and accessibility of the nitrogen lone pair are crucial.

Historical Development and Evolution of Research on Related Amine Compounds

The study of amines dates back to the 19th century, with early work focusing on their isolation from natural sources and their basic chemical properties. The development of synthetic methods for amines, such as the reaction of alcohols with ammonia, was a significant milestone in industrial chemistry. masterorganicchemistry.com Over the years, a plethora of methods for synthesizing primary, secondary, and tertiary amines have been developed, including reductive amination and nucleophilic substitution reactions. researchgate.net

Research into N-substituted benzylamines, in particular, has been driven by their utility in synthesis. nih.gov The development of catalytic methods for their preparation has been a major focus, aiming for more efficient and environmentally friendly processes. researchgate.net The exploration of tertiary amines with diverse and bulky substituents is a more recent trend, driven by the search for novel catalysts, ligands, and functional materials with unique properties. mdpi.com

Current Research Landscape and Gaps Pertaining to N-Cyclohexyl-N-pentylbenzylamine

A thorough review of the current scientific literature reveals a significant gap in research specifically focused on N-Cyclohexyl-N-pentylbenzylamine. While extensive research exists on N-substituted benzylamines and tertiary amines in general, this particular combination of substituents has not been the subject of dedicated studies.

The lack of specific data presents several areas for future investigation:

Synthesis and Characterization: The development of an efficient and selective synthesis for N-Cyclohexyl-N-pentylbenzylamine would be the first step. Subsequent detailed characterization of its physicochemical properties would provide a foundation for further research.

Reactivity Studies: Investigating its reactivity as a base and a nucleophile, particularly in comparison to less sterically hindered tertiary amines, would be of fundamental interest.

Potential Applications: Exploring its potential use as a ligand in catalysis, as a building block for novel organic materials, or as a scaffold for biologically active compounds could uncover new applications. The unique steric environment around the nitrogen atom might lead to novel selectivity in chemical reactions.

Computational Modeling: In the absence of experimental data, computational studies could provide valuable insights into its conformational preferences, electronic properties, and potential interactions with other molecules.

The study of N-Cyclohexyl-N-pentylbenzylamine represents an unexplored niche within the broader field of amine chemistry. Its unique structural features warrant further investigation to unlock its potential and contribute to the ever-expanding toolkit of organic chemists.

Data Tables

Table 1: General Physicochemical Properties of Tertiary Amines

This table presents typical properties for tertiary amines, which can be used to infer the expected characteristics of N-Cyclohexyl-N-pentylbenzylamine.

| Property | General Observation for Tertiary Amines | Rationale |

| Boiling Point | Lower than primary or secondary amines of similar molecular weight, but higher than corresponding alkanes. | Tertiary amines cannot engage in intermolecular hydrogen bonding with each other, leading to lower boiling points compared to primary and secondary amines. However, their polarity results in higher boiling points than nonpolar alkanes. |

| Solubility in Water | Generally soluble for low molecular weight amines; solubility decreases as the number of carbon atoms increases. | The lone pair of electrons on the nitrogen atom can form hydrogen bonds with water molecules. However, the large, nonpolar hydrocarbon portions of the molecule (cyclohexyl and pentyl groups) would likely make N-Cyclohexyl-N-pentylbenzylamine have low solubility in water. |

| Basicity | Generally basic, with pKa values of their conjugate acids typically in the range of 9-11 in aqueous solution. | The nitrogen atom's lone pair of electrons can accept a proton. The basicity is influenced by electronic and steric effects of the substituents. |

Table 2: Comparison of Related Benzylamine (B48309) Structures

This table provides a comparison with known benzylamine derivatives to contextualize the structural features of N-Cyclohexyl-N-pentylbenzylamine.

| Compound Name | Structure | Key Structural Difference from Target Compound | Potential Impact on Properties |

| N-Benzylcyclohexanamine | C₆H₅CH₂NH(C₆H₁₁) nih.gov | Secondary amine (lacks the pentyl group). | Higher boiling point due to hydrogen bonding; different reactivity profile as a nucleophile and base. |

| N,N-Dibenzylamine | (C₆H₅CH₂)₂NH | Secondary amine with two benzyl groups. | Different steric and electronic environment around the nitrogen; potential for different reactivity in debenzylation reactions. acs.org |

| N-Methyl-N-pentylbenzylamine | C₆H₅CH₂N(CH₃)(C₅H₁₁) | Contains a small methyl group instead of a bulky cyclohexyl group. | Less sterically hindered, which would likely increase its reactivity as a nucleophile. |

Structure

2D Structure

Properties

CAS No. |

63019-05-6 |

|---|---|

Molecular Formula |

C18H29N |

Molecular Weight |

259.4 g/mol |

IUPAC Name |

N-benzyl-N-pentylcyclohexanamine |

InChI |

InChI=1S/C18H29N/c1-2-3-10-15-19(18-13-8-5-9-14-18)16-17-11-6-4-7-12-17/h4,6-7,11-12,18H,2-3,5,8-10,13-16H2,1H3 |

InChI Key |

MVZGFKGRJPSFOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CC1=CC=CC=C1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Cyclohexyl N Pentylbenzylamine

Direct N-Alkylation Approaches

Direct N-alkylation involves the formation of a bond between the nitrogen atom of a precursor amine and a carbon atom from an alkylating agent. In the context of synthesizing N-cyclohexyl-N-pentylbenzylamine, this would typically involve the benzylation of N-cyclohexylpentylamine.

A conventional and widely practiced method for N-alkylation is the reaction of a secondary amine with an alkyl halide. For the synthesis of N-cyclohexyl-N-pentylbenzylamine, this would involve the reaction of N-cyclohexylpentylamine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. prepchem.com The choice of base and solvent can influence the reaction rate and yield.

A representative reaction is the treatment of N-methylcyclohexylamine with benzyl bromide in the presence of potassium carbonate. prepchem.com This provides a direct precedent for the benzylation of a secondary cyclohexylamine (B46788) derivative. The reaction mixture is generally heated to ensure completion.

| Reactants | Reagents | General Conditions |

| N-Cyclohexylpentylamine | Benzyl bromide, Potassium carbonate | Heating under reflux in a suitable solvent (e.g., 4-methyl-2-pentanone) |

| N-Cyclohexylpentylamine | Benzyl chloride, Triethylamine | Stirring at room temperature or gentle heating in a solvent like acetonitrile |

Data derived from analogous reactions.

A more contemporary and sustainable approach to N-alkylation utilizes alcohols as alkylating agents through a process known as borrowing hydrogen or hydrogen autotransfer catalysis. rsc.orgdigitellinc.com This methodology is highly atom-economical, with water being the only byproduct. The reaction is catalyzed by transition metal complexes, often based on ruthenium, iridium, or nickel. rsc.orgrsc.orgscripps.edu

In this strategy, the catalyst temporarily "borrows" hydrogen from the alcohol (benzyl alcohol) to oxidize it to the corresponding aldehyde (benzaldehyde) in situ. The aldehyde then reacts with the secondary amine (N-cyclohexylpentylamine) to form an iminium ion. This intermediate is subsequently reduced by the catalyst, which returns the borrowed hydrogen, to yield the tertiary amine product. scripps.edu

| Amine | Alcohol | Catalyst System | General Conditions |

| N-Cyclohexylpentylamine | Benzyl alcohol | [Ru(p-cymene)Cl2]2 / Diphosphine ligand, Base (e.g., K2CO3) | Heating in a solvent like toluene |

| N-Cyclohexylpentylamine | Benzyl alcohol | [Cp*IrCl2]2 / Base (e.g., NaHCO3) | Heating in a solvent like toluene |

Data based on general borrowing hydrogen catalysis protocols.

Beyond halides and alcohols, other electrophilic reagents can be employed for the N-benzylation of N-cyclohexylpentylamine. A notable example is the direct catalytic N-alkylation using carboxylic acids. nih.gov This method involves the reduction of an amide intermediate, formed in situ from the amine and a carboxylic acid (benzoic acid), using a reducing agent such as a silane. This approach is advantageous as it utilizes readily available and stable carboxylic acids.

Another possibility includes the use of organometallic reagents or other activated benzyl derivatives, although these are less common for simple benzylations. Visible-light-driven photocatalysis has also emerged as a method for the N-alkylation of amines with carboxylic acids, offering a mild reaction pathway. nih.gov

Reductive Amination Protocols

Reductive amination is a powerful and versatile method for synthesizing amines. It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine in the same reaction vessel. For the synthesis of N-cyclohexyl-N-pentylbenzylamine, this would entail the reaction of N-cyclohexylpentylamine with benzaldehyde (B42025), followed by reduction.

Catalytic hydrogenation is a clean and efficient method for the reduction step in a reductive amination sequence. rsc.org The reaction between N-cyclohexylpentylamine and benzaldehyde generates an iminium ion intermediate. This intermediate is then reduced using molecular hydrogen (H2) in the presence of a heterogeneous or homogeneous catalyst. google.comyoutube.com

Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. rsc.org The reaction is typically carried out under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars. google.comgoogle.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. acs.org

| Amine | Carbonyl Compound | Reducing Agent | Catalyst |

| N-Cyclohexylpentylamine | Benzaldehyde | H2 | Pd/C, Pt/C, or Raney Nickel |

Data based on general catalytic hydrogenation of imines protocols.

Transfer hydrogenation offers a convenient alternative to catalytic hydrogenation using high-pressure molecular hydrogen. wikipedia.org In this method, the hydrogen is sourced from a donor molecule, which is concomitantly oxidized. Common hydrogen donors include isopropanol, formic acid, and Hantzsch esters. wikipedia.orgacs.org

The iminium ion formed from N-cyclohexylpentylamine and benzaldehyde is reduced by a catalyst that facilitates the transfer of hydrogen from the donor molecule. acs.org Ruthenium and rhodium complexes are often employed as catalysts for this transformation. wikipedia.orgacs.org This technique is particularly valuable in laboratory settings as it avoids the need for specialized high-pressure hydrogenation equipment. unimore.it

| Iminium Ion Precursors | Hydrogen Donor | Catalyst |

| N-Cyclohexylpentylamine, Benzaldehyde | Isopropanol | Ruthenium or Rhodium complexes |

| N-Cyclohexylpentylamine, Benzaldehyde | Formic acid | Transition metal catalyst |

Data based on general transfer hydrogenation of imines protocols.

Asymmetric Reductive Amination Strategies

Asymmetric reductive amination stands as a powerful and widely utilized method for the synthesis of chiral amines. researchgate.netresearchgate.netacs.org This strategy is particularly relevant for producing enantiomerically enriched tertiary amines when a stereocenter is desired. In the context of N-cyclohexyl-N-pentylbenzylamine, this would involve the reaction of a secondary amine, N-cyclohexyl-N-pentylamine, with benzaldehyde to form an iminium ion intermediate, which is then stereoselectively reduced.

The success of asymmetric reductive amination hinges on the use of a suitable chiral catalyst or auxiliary. Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, complexed with chiral ligands, have proven effective in achieving high enantioselectivity in the hydrogenation of imines and enamines. researchgate.netresearchgate.netacs.orgnih.gov For the synthesis of a chiral variant of N-cyclohexyl-N-pentylbenzylamine, a prochiral iminium ion formed from N-cyclohexyl-N-pentylamine and benzaldehyde would be reduced in the presence of a chiral catalyst and a reducing agent, such as H₂ or a hydride source.

The choice of chiral ligand is critical in directing the stereochemical outcome of the reduction. A variety of chiral phosphine, phosphoramidite, and diamine ligands have been developed for this purpose. researchgate.netresearchgate.net The specific ligand and metal combination would need to be optimized to achieve high enantiomeric excess (ee) for the N-cyclohexyl-N-pentylbenzylamine product.

Table 1: Key Parameters in Asymmetric Reductive Amination

| Parameter | Description | Typical Values/Examples |

| Catalyst | Transition metal complex with a chiral ligand | [Rh(COD)₂]BF₄, [Ir(COD)Cl]₂, RuCl₂(PPh₃)₃ |

| Chiral Ligand | Dictates the stereoselectivity of the reduction | BINAP, SEGPHOS, chiral phosphoramidites |

| Reducing Agent | Provides the hydride for the reduction of the iminium ion | H₂, Hantzsch esters, silanes |

| Solvent | Can influence catalyst activity and selectivity | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Temperature | Affects reaction rate and enantioselectivity | 0 °C to 80 °C |

| **Pressure (for H₂) ** | Affects reaction rate | 1 to 50 atm |

Amidation and Deformylation Routes

An alternative synthetic pathway to N-cyclohexyl-N-pentylbenzylamine involves the formation of an amide intermediate followed by its reduction. This two-step approach offers a high degree of control and is often used for the synthesis of complex amines.

Formation from Carboxylic Acid Derivatives

This method would begin with the reaction of N-cyclohexyl-N-pentylamine with a benzoic acid derivative to form N-cyclohexyl-N-pentylbenzamide. Common activating agents for the carboxylic acid include thionyl chloride (to form benzoyl chloride) or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). themjalab.com

Once the amide is formed, it can be reduced to the target tertiary amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com The reaction proceeds via the reduction of the carbonyl group of the amide to a methylene (B1212753) group.

Reaction Scheme: Amidation-Reduction Route

Amide Formation: C₆H₅COOH + HN(C₆H₁₁)(C₅H₁₁) + Activating Agent → C₆H₅CON(C₆H₁₁)(C₅H₁₁)

Amide Reduction: C₆H₅CON(C₆H₁₁)(C₅H₁₁) + LiAlH₄ → C₆H₅CH₂N(C₆H₁₁)(C₅H₁₁)

This route is highly versatile and allows for the introduction of a wide variety of substituents on the benzyl group by starting with the appropriately substituted benzoic acid.

Enzymatic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis of amines. Enzymes such as transaminases and imine reductases (IREDs) can be employed for asymmetric synthesis under mild reaction conditions.

While a specific enzyme for the direct synthesis of N-cyclohexyl-N-pentylbenzylamine may not be readily available, enzyme evolution and screening techniques could be used to develop a suitable biocatalyst. An engineered imine reductase could potentially catalyze the asymmetric reduction of the iminium ion formed from N-cyclohexyl-N-pentylamine and benzaldehyde, offering high enantioselectivity.

The advantages of enzymatic synthesis include high stereoselectivity, mild reaction conditions (aqueous media, room temperature), and reduced environmental impact compared to traditional chemical methods.

Chemo- and Regioselective Synthesis Considerations

In the synthesis of complex molecules containing multiple functional groups, chemo- and regioselectivity are of paramount importance. For the synthesis of N-cyclohexyl-N-pentylbenzylamine, these considerations become crucial if the starting materials or the product itself contain other reactive sites.

For instance, if the benzaldehyde starting material in a reductive amination contains a reducible functional group (e.g., a nitro group), a chemoselective reducing agent that preferentially reduces the iminium ion over the other group would be required. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a good choice for such selective reductions. researchgate.net

Regioselectivity would be a key consideration if the cyclohexyl or pentyl groups contained functionalities that could compete in the N-alkylation step. Directing the benzylation specifically to the nitrogen atom of N-cyclohexyl-N-pentylamine without affecting other potential nucleophilic sites on the molecule would be essential. The inherent nucleophilicity of the secondary amine generally ensures high regioselectivity in this case.

Green Chemistry Approaches in N-Cyclohexyl-N-pentylbenzylamine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.orgrsc.orgnih.gov These principles can be applied to the synthesis of N-cyclohexyl-N-pentylbenzylamine to minimize waste, reduce energy consumption, and use safer reagents.

Key green chemistry strategies applicable to this synthesis include:

Catalysis: The use of catalytic amounts of reagents, such as in catalytic reductive amination or catalytic N-alkylation, is inherently greener than stoichiometric reactions. researchgate.netnih.govrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Reductive amination, for example, has a high atom economy.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical CO₂. nih.gov

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times.

Renewable Feedstocks: While not directly applicable to the core structure of N-cyclohexyl-N-pentylbenzylamine, the principles of using renewable resources can guide the synthesis of starting materials. rsc.orgrsc.org

Table 2: Comparison of Synthetic Routes based on Green Chemistry Principles

| Synthetic Route | Green Chemistry Advantages | Green Chemistry Disadvantages |

| Catalytic Reductive Amination | High atom economy, catalytic, potential for using H₂ as a clean reductant. | Often requires metal catalysts which can be toxic and require removal. |

| Amidation-Reduction | Well-established and versatile. | Low atom economy due to the use of stoichiometric activating and reducing agents (e.g., LiAlH₄), which also generate significant waste. |

| Enzymatic Synthesis | Highly selective, mild conditions, biodegradable catalysts, aqueous media. | Enzymes may not be readily available for specific substrates and may require development. |

By carefully selecting the synthetic strategy and reaction conditions, the synthesis of N-cyclohexyl-N-pentylbenzylamine can be optimized to be not only efficient but also environmentally responsible.

Mechanistic Investigations of Reactions Involving N Cyclohexyl N Pentylbenzylamine

Nucleophilic Reactivity of the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of N-cyclohexyl-N-pentylbenzylamine confers nucleophilic character to the molecule. This nucleophilicity is central to its reactions with a variety of electrophilic species.

Tertiary amines, including N-cyclohexyl-N-pentylbenzylamine, can react with carbonyl compounds. The reaction proceeds via nucleophilic addition of the amine nitrogen to the electrophilic carbonyl carbon. masterorganicchemistry.com This initial attack forms a zwitterionic tetrahedral intermediate. The outcome of this reaction is highly dependent on the nature of the carbonyl compound and the reaction conditions. Due to the significant steric bulk imposed by the cyclohexyl and pentyl groups, the accessibility of the nitrogen's lone pair is diminished, which can decrease the rate of reaction compared to less hindered tertiary amines.

The general mechanism involves the attack of the amine on the carbonyl carbon, leading to a zwitterionic intermediate. What happens next depends on the stability of this intermediate and the presence of other reagents. In many cases, the addition is reversible. masterorganicchemistry.com

Table 1: Expected Reactivity of N-Cyclohexyl-N-pentylbenzylamine with Carbonyl Compounds

| Carbonyl Compound | Expected Reactivity | Plausible Products/Intermediates |

| Formaldehyde | Highest reactivity among aldehydes | Formation of a zwitterionic adduct. |

| Acetaldehyde | Moderate reactivity | Formation of a zwitterionic adduct. |

| Acetone | Low reactivity due to steric hindrance | Reversible formation of a zwitterionic adduct. |

| Benzoyl chloride | High reactivity | Acyl substitution to form a quaternary ammonium (B1175870) salt. |

This table is illustrative and based on general principles of organic reactivity. Specific experimental data for N-cyclohexyl-N-pentylbenzylamine is not widely available.

Tertiary amines are known to interact with isocyanates, often acting as catalysts in urethane (B1682113) formation. poliuretanos.com.br Two primary mechanisms have been proposed for this catalysis. The first, proposed by Baker, involves the formation of a complex between the isocyanate and the tertiary amine, which then reacts with an alcohol. poliuretanos.com.br The second mechanism, suggested by Farkas, posits the initial formation of a complex between the alcohol and the tertiary amine, which then attacks the isocyanate. poliuretanos.com.br

In the absence of a protic nucleophile like an alcohol, a tertiary amine such as N-cyclohexyl-N-pentylbenzylamine can directly add to the central carbon of an isocyanate to form a zwitterionic adduct. The rate and equilibrium of this reaction are influenced by the steric hindrance around the amine nitrogen. The bulky cyclohexyl and pentyl groups would likely disfavor the formation of a stable adduct.

Table 2: Proposed Catalytic Mechanisms of Tertiary Amines in Isocyanate Reactions

| Mechanism | Description | Key Intermediate |

| Baker's Mechanism | The tertiary amine forms a complex with the isocyanate, activating it for nucleophilic attack by an alcohol. | [Isocyanate-Amine] complex |

| Farkas's Mechanism | The tertiary amine forms a hydrogen-bonded complex with the alcohol, increasing its nucleophilicity towards the isocyanate. | [Alcohol-Amine] complex |

C-N Bond Cleavage and Formation Mechanisms

The carbon-nitrogen bonds in N-cyclohexyl-N-pentylbenzylamine can be cleaved under specific reaction conditions, most notably the bond to the benzyl (B1604629) group.

The N-benzyl group is a common protecting group for amines, and its removal via hydrogenolysis is a well-established transformation. organic-chemistry.orgresearchgate.net This reaction involves the cleavage of the C-N bond with the addition of hydrogen. The process is typically catalyzed by a transition metal, most commonly palladium on carbon (Pd/C). researchgate.netacsgcipr.org

The mechanism of hydrogenolysis involves the adsorption of the N-benzylamine and hydrogen onto the catalyst surface. acsgcipr.org The benzyl C-N bond is cleaved, and the resulting fragments are saturated with hydrogen to yield the debenzylated amine (N-cyclohexyl-N-pentylamine) and toluene. Alternative hydrogen sources, such as ammonium formate (B1220265) in the presence of a catalyst, can also be employed in a process known as catalytic transfer hydrogenolysis. researchgate.net

Table 3: Catalytic Systems for N-Debenzylation via Hydrogenolysis

| Catalyst | Hydrogen Source | General Conditions |

| 10% Pd/C | H₂ gas | Room temperature to moderate heat, atmospheric or elevated pressure. |

| Raney Nickel | H₂ gas | Often requires higher temperatures and pressures. |

| 10% Pd/C | Ammonium formate | Refluxing in a suitable solvent like methanol. |

| Magnesium | Ammonium formate | A method for selective deprotection. researchgate.net |

Oxidative methods provide an alternative to hydrogenolysis for the cleavage of the N-benzyl group. A notable reagent for this transformation is ceric ammonium nitrate (B79036) (CAN). rsc.orgst-andrews.ac.ukresearchgate.netresearchgate.netst-andrews.ac.uk The reaction is chemoselective, allowing for the debenzylation of tertiary N-benzyl amines in the presence of other functional groups like N-benzyl amides and O-benzyl ethers. researchgate.netst-andrews.ac.uk

The mechanism is believed to proceed through a single-electron transfer from the lone pair of the amine nitrogen to the cerium(IV) center, generating an aminium radical cation. This intermediate then undergoes fragmentation, likely through the formation of an iminium ion, which is subsequently hydrolyzed to yield the secondary amine (N-cyclohexyl-N-pentylamine) and benzaldehyde (B42025). researchgate.net

Table 4: Oxidative Debenzylation of a Model Tertiary N-Benzyl Amine

| Substrate | Reagent | Product | Yield |

| N-Benzyl-N-methylaniline | Ceric Ammonium Nitrate (CAN) | N-Methylaniline | High |

This table presents a representative example of oxidative debenzylation. Specific yield for N-cyclohexyl-N-pentylbenzylamine would require experimental verification.

Rearrangement Reactions and Pathways

Rearrangement reactions involving the direct migration of alkyl or aryl groups on a simple tertiary amine like N-cyclohexyl-N-pentylbenzylamine are not common under typical reaction conditions. slideshare.net More complex rearrangement reactions, such as the Stevens or Sommelet-Hauser rearrangements, require specific structural features, such as the presence of a quaternary ammonium salt with an adjacent electron-withdrawing group or benzylic proton, respectively, which are not inherent to N-cyclohexyl-N-pentylbenzylamine itself. While rearrangements like the Hofmann and Curtius reactions involve nitrogen, they proceed from amides or acyl azides, not simple tertiary amines. masterorganicchemistry.com Therefore, dedicated studies on the rearrangement pathways of N-cyclohexyl-N-pentylbenzylamine are not prevalent in the chemical literature.

Role of N-Cyclohexyl-N-pentylbenzylamine as a Reaction Intermediate

N-cyclohexyl-N-pentylbenzylamine can be postulated to act as a crucial, albeit transient, intermediate in various organic transformations. Its role as an intermediate is likely to be significant in reactions such as nucleophilic substitution, elimination, and rearrangement reactions.

One of the primary ways in which N-cyclohexyl-N-pentylbenzylamine can function as an intermediate is through the formation of a quaternary ammonium salt. The lone pair of electrons on the nitrogen atom can be readily protonated or alkylated, leading to the formation of a positively charged species. This quaternization enhances the leaving group ability of the benzyl group, facilitating its cleavage in subsequent steps.

In the context of debenzylation reactions, which are common for N-benzylamines, the initial amine can be considered an intermediate. For instance, in reactions with acyl chlorides or other electrophiles, the initial adduct formed is an intermediate that subsequently breaks down to yield the debenzylated amine and a benzyl derivative.

Furthermore, in reactions such as the von Braun reaction, which involves the reaction of a tertiary amine with cyanogen (B1215507) bromide, N-cyclohexyl-N-pentylbenzylamine would form an initial cyanoammonium salt intermediate. This intermediate would then undergo nucleophilic attack by the bromide ion, leading to the cleavage of one of the N-alkyl bonds. The regioselectivity of this cleavage would depend on the steric and electronic nature of the cyclohexyl, pentyl, and benzyl groups.

To illustrate the potential role of N-cyclohexyl-N-pentylbenzylamine as a reaction intermediate, consider the following hypothetical reaction data for a related N,N-disubstituted benzylamine (B48309) in a substitution reaction.

| Reactant | Reagent | Solvent | Temperature (°C) | Intermediate | Product | Yield (%) |

|---|---|---|---|---|---|---|

| N-benzyl-N-methylaniline | Methyl Iodide | Acetonitrile | 25 | [C6H5CH2N(CH3)2(C6H5)]+ I- | N-methylaniline | 92 |

| N-benzyl-N-ethylaniline | Ethyl Chloroformate | Toluene | 80 | [C6H5CH2N(C2H5)(CO2C2H5)(C6H5)]+ Cl- | N-ethylaniline | 88 |

| N-benzyl-dibenzylamine | Acetyl Chloride | Dichloromethane | 0 | [C6H5CH2N(COCH3)(CH2C6H5)2]+ Cl- | Dibenzylamine | 95 |

Stereochemical Aspects of Reactions Involving N-Cyclohexyl-N-pentylbenzylamine

The stereochemistry of reactions involving N-cyclohexyl-N-pentylbenzylamine is primarily influenced by the chiral center that can be generated at the nitrogen atom upon quaternization and the existing stereocenters on the cyclohexyl ring. Although the nitrogen atom in the parent amine undergoes rapid pyramidal inversion at room temperature, rendering it achiral on average, it can become a stable stereocenter under certain conditions.

If N-cyclohexyl-N-pentylbenzylamine is reacted with an alkylating agent, and assuming the cyclohexyl and pentyl groups are different from the incoming alkyl group, a chiral quaternary ammonium salt is formed. The stereochemical outcome of such a reaction would depend on the reaction mechanism. For instance, in an S(_N)2 reaction, the nucleophilic attack of the amine on the alkylating agent would proceed with a defined stereochemistry, but since the amine itself is not chiral to begin with, a racemic mixture of the chiral ammonium salt would be expected unless a chiral auxiliary or catalyst is employed.

Reactions involving the cleavage of the C-N bond can also have significant stereochemical implications. For example, in an E2 elimination reaction where the benzylamine acts as a base, the stereochemistry of the resulting alkene will be determined by the relative orientation of the proton being abstracted and the leaving group on the substrate.

Furthermore, if the cyclohexyl or pentyl groups contain stereocenters, their presence can influence the stereochemical course of reactions at the nitrogen center or the benzylic position through diastereoselective control. The bulky cyclohexyl and pentyl groups can direct incoming reagents to a specific face of the molecule, leading to a preference for one diastereomer over another.

Consider a hypothetical scenario where a chiral derivative of N-cyclohexyl-N-pentylbenzylamine is involved in a reaction. The stereochemical outcome would be of paramount importance.

| Substrate | Reagent | Reaction Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| (R)-N-benzyl-N-(1-phenylethyl)amine | Methyl Iodide | Quaternization | Not Applicable | >98% |

| N-((1R,2S)-2-methylcyclohexyl)-N-pentylbenzylamine* | m-CPBA | N-oxidation | 75:25 | Not Determined |

| N-cyclohexyl-N-pentylbenzylamine | Chiral Alkylating Agent | SN2 Alkylation | Not Applicable | 60% |

This table contains hypothetical data and data for analogous compounds to illustrate stereochemical principles, as specific data for N-cyclohexyl-N-pentylbenzylamine is not available.

Advanced Spectroscopic and Structural Elucidation of N Cyclohexyl N Pentylbenzylamine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of N-Cyclohexyl-N-pentylbenzylamine, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is crucial for the complete assignment of all proton and carbon signals in N-Cyclohexyl-N-pentylbenzylamine.

¹H and ¹³C NMR Spectra: The ¹H NMR spectrum is expected to show distinct regions corresponding to the aromatic protons of the benzyl (B1604629) group, the methine and methylene (B1212753) protons of the cyclohexyl ring, the methylene protons of the pentyl chain, and the benzylic methylene protons. Similarly, the ¹³C NMR spectrum will display signals for the aromatic carbons, the aliphatic carbons of the cyclohexyl and pentyl groups, and the benzylic carbon. Due to the electronegativity of the nitrogen atom, adjacent protons and carbons (e.g., the benzylic CH₂, the N-CH of the cyclohexyl group, and the N-CH₂ of the pentyl group) will be deshielded and appear at a lower field (higher ppm) compared to their unsubstituted alkane counterparts.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is essential for establishing proton-proton coupling networks within the individual substituent groups. libretexts.org It would reveal correlations between adjacent protons in the pentyl chain (e.g., between H-1' and H-2', H-2' and H-3', etc.) and within the cyclohexyl ring. It would also confirm the coupling between the ortho, meta, and para protons on the benzyl group's aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. auremn.org.br It is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the benzylic methylene group will show a cross-peak with the corresponding benzylic carbon signal. This technique allows for the unambiguous assignment of each CH, CH₂, and CH₃ group in the molecule. auremn.org.br

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting the different structural fragments of the molecule. libretexts.org Key HMBC correlations would be expected between:

The benzylic protons and the quaternary carbon and ortho-carbons of the phenyl ring.

The benzylic protons and the N-CH carbon of the cyclohexyl ring and the N-CH₂ carbon of the pentyl group.

The N-CH proton of the cyclohexyl ring and the benzylic carbon.

The N-CH₂ protons of the pentyl group and the benzylic carbon.

These correlations unequivocally establish the connectivity between the benzyl, cyclohexyl, and pentyl groups through the central nitrogen atom.

Predicted NMR Data for N-Cyclohexyl-N-pentylbenzylamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| Benzylic CH₂ | 3.5 - 3.7 | 55 - 60 | Aromatic Protons | Aromatic C1, C2/C6; Cyclohexyl C1"; Pentyl C1' |

| Aromatic C1-H | 7.2 - 7.4 (multiplet) | 128 - 130 | Benzylic CH₂ | Benzylic CH₂ |

| Aromatic C2/C6-H | 7.2 - 7.4 (multiplet) | 128 - 130 | Aromatic C3/C5-H | Benzylic CH₂; Aromatic C4 |

| Aromatic C3/C5-H | 7.2 - 7.4 (multiplet) | 126 - 128 | Aromatic C2/C6-H; Aromatic C4-H | Aromatic C1 |

| Aromatic C4-H | 7.1 - 7.3 (multiplet) | 125 - 127 | Aromatic C3/C5-H | Aromatic C2/C6 |

| Pentyl C1'-H | 2.3 - 2.5 (triplet) | 50 - 55 | Pentyl C2'-H | Benzylic CH₂; Cyclohexyl C1"; Pentyl C2', C3' |

| Pentyl C2'-H | 1.4 - 1.6 (multiplet) | 28 - 32 | Pentyl C1'-H; Pentyl C3'-H | Pentyl C1', C3', C4' |

| Pentyl C3'-H | 1.2 - 1.4 (multiplet) | 22 - 26 | Pentyl C2'-H; Pentyl C4'-H | Pentyl C1', C2', C4', C5' |

| Pentyl C4'-H | 1.2 - 1.4 (multiplet) | 31 - 35 | Pentyl C3'-H; Pentyl C5'-H | Pentyl C2', C3', C5' |

| Pentyl C5'-H | 0.8 - 1.0 (triplet) | 13 - 15 | Pentyl C4'-H | Pentyl C3', C4' |

| Cyclohexyl C1"-H | 2.4 - 2.6 (multiplet) | 58 - 63 | Cyclohexyl C2"/C6"-H | Benzylic CH₂; Pentyl C1'; Cyclohexyl C2"/C6" |

| Cyclohexyl C2"/C6"-H | 1.6 - 1.9 (multiplet) | 30 - 34 | Cyclohexyl C1"-H; Cyclohexyl C3"/C5"-H | Cyclohexyl C1", C3"/C5", C4" |

| Cyclohexyl C3"/C5"-H | 1.0 - 1.4 (multiplet) | 25 - 28 | Cyclohexyl C2"/C6"-H; Cyclohexyl C4"-H | Cyclohexyl C1", C2"/C6", C4" |

| Cyclohexyl C4"-H | 1.0 - 1.4 (multiplet) | 24 - 27 | Cyclohexyl C3"/C5"-H | Cyclohexyl C2"/C6", C3"/C5" |

The conformational flexibility of the cyclohexyl ring and the pentyl chain in N-Cyclohexyl-N-pentylbenzylamine can be investigated using dynamic NMR (DNMR) spectroscopy. nih.gov

The cyclohexyl ring typically undergoes a rapid chair-to-chair interconversion at room temperature. researchgate.net This rapid exchange would result in averaged signals for the axial and equatorial protons in the ¹H NMR spectrum. By lowering the temperature, this ring flip can be slowed down on the NMR timescale. Below the coalescence temperature, separate signals for the axial and equatorial protons of the cyclohexyl ring would be observed, allowing for the determination of the energy barrier for this conformational change. The preference for the bulky N-benzyl-N-pentylamino group to occupy the equatorial position to minimize steric hindrance can also be confirmed.

Similarly, rotational isomers (rotamers) may exist due to restricted rotation around the C-N bonds. Variable temperature NMR studies can provide insights into the rotational barriers and the relative populations of different conformers in solution. wvu.edu

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of N-Cyclohexyl-N-pentylbenzylamine, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the unambiguous determination of the elemental composition of N-Cyclohexyl-N-pentylbenzylamine, which is C₁₈H₂₉N. This would distinguish it from other compounds that might have the same nominal mass but different elemental formulas.

Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₈H₃₀N⁺ | 260.2373 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion (or a protonated molecular ion, [M+H]⁺), providing detailed structural information. The fragmentation of N-Cyclohexyl-N-pentylbenzylamine is expected to be dominated by cleavages at the bonds alpha to the nitrogen atom, leading to the formation of stable carbocations or iminium ions. libretexts.orglibretexts.org

The most prominent fragmentation pathways would likely involve:

Loss of a pentyl radical: Cleavage of the N-pentyl bond would result in a stable iminium ion.

Loss of a cyclohexyl radical: Cleavage of the N-cyclohexyl bond would also generate a stable iminium ion.

Benzylic cleavage: The most favorable fragmentation is often the loss of a substituent from the nitrogen to form the highly stable benzyl cation or a tropylium (B1234903) ion (m/z 91).

Cleavage within the pentyl chain and cyclohexyl ring: Further fragmentation of the primary fragment ions can occur, leading to a series of smaller ions.

Predicted MS/MS Fragmentation Data for [C₁₈H₃₀N]⁺

| Predicted m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |

| 260.24 | [C₁₈H₃₀N]⁺ | Protonated Molecular Ion |

| 188.17 | [C₁₃H₁₈N]⁺ | Loss of pentyl radical (•C₅H₁₁) |

| 176.17 | [C₁₂H₁₈N]⁺ | Loss of cyclohexyl radical (•C₆H₁₁) |

| 91.05 | [C₇H₇]⁺ | Benzylic cleavage to form tropylium ion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in N-Cyclohexyl-N-pentylbenzylamine. libretexts.org

The IR spectrum would be characterized by:

C-H stretching vibrations: Aromatic C-H stretches would appear in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches from the cyclohexyl and pentyl groups would be observed in the 3000-2850 cm⁻¹ range. orgchemboulder.com

C-N stretching vibrations: The C-N stretching of tertiary amines typically appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com Due to the presence of both alkyl and benzyl groups attached to the nitrogen, a complex pattern of bands may be observed in this region.

Aromatic ring vibrations: C=C stretching vibrations within the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) bending of the aromatic C-H bonds would give rise to strong absorptions in the 900-675 cm⁻¹ range, which can be indicative of the substitution pattern of the benzene ring.

Absence of N-H bands: A key feature confirming the tertiary amine structure is the absence of any N-H stretching bands in the 3500-3300 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The symmetric vibrations of the aromatic ring and the C-C backbone of the aliphatic chains are often strong in the Raman spectrum.

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| CH₂ Scissoring | ~1465 | ~1465 | Medium |

| C-N Stretch | 1250 - 1020 | 1250 - 1020 | Medium-Weak |

| Aromatic C-H OOP Bend | 900 - 675 | Weak | Strong |

Following a comprehensive search of scientific databases and literature, it has been determined that detailed experimental data for the specific chemical compound Benzylamine (B48309), N-cyclohexyl-N-pentyl- regarding its advanced spectroscopic and structural elucidation is not publicly available. While the compound is cataloged in chemical databases, peer-reviewed research articles containing X-ray crystallography and chiroptical spectroscopy findings could not be located.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified sections and subsections. The creation of such an article would require access to primary research data that does not appear to exist in the public domain.

To fulfill the user's request for an article with detailed research findings and data tables, it would be necessary to select a compound for which such data has been published.

Computational Chemistry and Theoretical Studies of N Cyclohexyl N Pentylbenzylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-cyclohexyl-N-pentylbenzylamine at the atomic level. These calculations provide a theoretical framework for interpreting and predicting its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like N-cyclohexyl-N-pentylbenzylamine. scispace.comnih.gov DFT methods are based on the principle that the ground-state electron density of a system uniquely determines all its ground-state properties. nih.gov This approach is generally more computationally efficient than traditional wave function-based methods while still providing a high level of accuracy, especially for systems with a moderate to large number of atoms. nih.gov

For N-cyclohexyl-N-pentylbenzylamine, DFT calculations can be employed to determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically indicates higher reactivity. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction with other chemical species.

Studies on similar amine structures often utilize hybrid functionals, such as B3LYP, which combine the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. academicjournals.orgresearchgate.net This approach has been shown to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, in a study of N-cyclohexylmethacrylamide, DFT calculations using the B3LYP functional successfully predicted its structural and electronic characteristics. researchgate.net

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very high accuracy for smaller molecules or can be used as a benchmark for DFT results.

For a molecule the size of N-cyclohexyl-N-pentylbenzylamine, high-level ab initio calculations like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) would be computationally expensive but could offer a very accurate description of its electronic energy and structure. More commonly, ab initio methods like MP2 might be used to refine the understanding of electron correlation effects, which are approximated in DFT. These methods are particularly useful for studying non-covalent interactions that can influence the conformational preferences of the flexible pentyl and cyclohexyl groups attached to the nitrogen atom.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of the cyclohexyl and pentyl groups in N-cyclohexyl-N-pentylbenzylamine makes its three-dimensional structure complex. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such flexible molecules over time.

In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. This allows for the simulation of the molecule's dynamic behavior, including bond vibrations, angle bending, and torsional rotations.

By running MD simulations, researchers can identify the most stable, low-energy conformations of N-cyclohexyl-N-pentylbenzylamine. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. Furthermore, MD simulations can be used to study how the molecule interacts with its environment, such as a solvent or a biological receptor. These simulations can reveal key intermolecular interactions, like hydrogen bonds or van der Waals forces, that govern its behavior in different media.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Quantum mechanical calculations, particularly DFT, can be used to predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. nih.gov The process often involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved, with modern methods often achieving mean absolute errors of less than 0.2 ppm for ¹H shifts. nih.gov For N-cyclohexyl-N-pentylbenzylamine, predicting the ¹H and ¹³C NMR spectra would be invaluable for confirming its structure and assigning the signals observed in experimental spectra.

IR Frequencies: Similarly, the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum can be calculated using quantum chemistry. After geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. For N-cyclohexyl-N-pentylbenzylamine, these calculations can help in assigning specific vibrational modes to the observed IR absorption bands, such as the C-N stretching, C-H bending, and aromatic ring vibrations.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions that N-cyclohexyl-N-pentylbenzylamine can undergo is crucial for predicting its stability and potential transformations. Computational chemistry provides tools to model reaction pathways and analyze the transition states involved.

By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, which is a critical configuration that determines the activation energy and, consequently, the rate of the reaction.

Methods like DFT are commonly used to locate the geometries of reactants, products, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points; reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This type of analysis is essential for understanding the mechanisms of reactions such as N-dealkylation, oxidation, or other metabolic transformations that N-cyclohexyl-N-pentylbenzylamine might undergo.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its properties. While the prompt excludes the direct prediction of physical and chemical properties as an outcome, the methodologies of QSPR are relevant to understanding how the structural features of N-cyclohexyl-N-pentylbenzylamine influence its behavior in a broader context.

In a QSPR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with a particular property of interest.

For N-cyclohexyl-N-pentylbenzylamine, QSPR models could be developed to predict properties that are not simple physical or chemical values, such as its retention time in a specific chromatographic system or its potential for a particular type of biological interaction, based on its calculated structural and electronic descriptors. This approach allows for the prediction of complex behaviors without directly simulating the underlying physical process.

Synthesis and Exploration of N Cyclohexyl N Pentylbenzylamine Derivatives and Analogs

Design Principles for N-Cyclohexyl-N-pentylbenzylamine Analogs

The design of analogs of N-cyclohexyl-N-pentylbenzylamine is a systematic process that involves the strategic modification of its three primary structural components: the benzyl (B1604629) moiety, the cyclohexyl moiety, and the pentyl chain. Each of these regions can be altered to fine-tune the molecule's properties.

Modifications of the Benzyl Moiety

The aromatic benzyl group offers a versatile platform for structural variation. Modifications can be introduced to the phenyl ring to influence the electronic and steric properties of the molecule. Common modifications include the introduction of various substituents at different positions (ortho, meta, para) on the ring.

Table 1: Representative Modifications of the Benzyl Moiety

| Position of Substitution | Type of Substituent | Potential Effect |

| Para | Electron-donating group (e.g., -OCH₃, -CH₃) | Increases electron density in the ring |

| Para | Electron-withdrawing group (e.g., -Cl, -NO₂) | Decreases electron density in the ring |

| Ortho | Bulky group (e.g., -C(CH₃)₃) | Introduces steric hindrance around the nitrogen |

| Meta | Halogen (e.g., -F, -Br) | Modifies lipophilicity and electronic properties |

The introduction of substituents can also lead to the formation of new heterocyclic systems. For instance, strategic placement of functional groups could enable intramolecular cyclization reactions, leading to novel, rigidified scaffolds.

Alterations of the Cyclohexyl Moiety

The cyclohexyl ring provides a non-aromatic, bulky substituent on the amine nitrogen. Its conformational flexibility and stereochemistry can be key design elements.

Alterations to this moiety can include:

Ring Size Variation: Expanding or contracting the ring to a cycloheptyl or cyclopentyl group, respectively, would alter the steric bulk and the bond angles around the nitrogen atom.

Introduction of Heteroatoms: Replacing a carbon atom within the cyclohexyl ring with a heteroatom like oxygen or nitrogen would create a heterocyclic analog, such as a tetrahydropyranyl or piperidinyl group. This can significantly impact the compound's polarity and potential for hydrogen bonding.

Variations of the Pentyl Chain

The n-pentyl group is a flexible alkyl chain that contributes to the lipophilicity of the molecule. Variations in this chain can modulate this property and explore the spatial requirements around the amine.

Table 2: Potential Variations of the Pentyl Chain

| Modification | Example | Primary Effect |

| Chain Length | Propyl, Butyl, Hexyl | Alters lipophilicity and steric bulk |

| Branching | Isopentyl (3-methylbutyl), Neopentyl (2,2-dimethylpropyl) | Increases steric hindrance near the nitrogen |

| Unsaturation | Pentenyl, Pentynyl | Introduces rigidity and potential for further functionalization |

| Cyclization | Cyclopentyl | Restricts conformational freedom |

The synthesis of related compounds like N-cyclohexyl-N-propylbenzenesulfonamide demonstrates the feasibility of incorporating different alkyl chains, such as a propyl group, onto a cyclohexylamine (B46788) scaffold. researchgate.netresearchgate.net

Synthetic Routes to Key Derivatives and Analogs

The synthesis of N-cyclohexyl-N-pentylbenzylamine and its derivatives primarily relies on the formation of carbon-nitrogen bonds. The strategies often revolve around the alkylation of a precursor amine.

Strategies for Mono- and Di-alkylation on the Amine Nitrogen

The core of synthesizing N-cyclohexyl-N-pentylbenzylamine involves the sequential alkylation of a primary or secondary amine.

A common approach would start with cyclohexylamine. This primary amine can be subjected to reductive amination with benzaldehyde (B42025) to form N-benzylcyclohexylamine. Subsequent N-alkylation with a pentyl halide (e.g., 1-bromopentane) would yield the final tertiary amine.

Alternatively, one could start with N-pentylcyclohexylamine and introduce the benzyl group via reaction with benzyl chloride.

Controlling the degree of alkylation is crucial. The selective mono-alkylation of amines can be challenging, as the initial product is often more nucleophilic than the starting amine, leading to over-alkylation. Modern synthetic methods have been developed to achieve high selectivity for mono-alkylation, for instance, through the use of specific catalysts or directing groups on the substrates. rsc.org The synthesis of N-aryl cyclic amines from aniline (B41778) derivatives and alkyl dihalides showcases aqueous-mediated N-alkylation as a viable strategy. mdpi.com

Incorporation into Larger Molecular Scaffolds

The N-cyclohexyl-N-pentylbenzylamine core can be incorporated into more complex molecular architectures. This can be achieved by utilizing functionalized starting materials or by further reacting the synthesized tertiary amine.

For example, if the benzyl group contains a reactive handle, such as a carboxylic acid or an amino group, it can be used to form amide or other linkages to larger molecules. The synthesis of N-cyclohexylbenzamide derivatives, where a substituted piperidyl group is attached, illustrates how complex side chains can be appended to a core structure. google.com

Furthermore, the amine nitrogen itself, although tertiary, possesses a lone pair of electrons that can participate in reactions. For instance, it can be oxidized to an N-oxide or can coordinate to metal centers.

The development of synthetic routes to azacycles using methods like N-heterocyclization of primary amines with dicarboxylic acids or dialdehydes points towards strategies for integrating the amine nitrogen into a new ring system. mdpi.com

Structure-Reactivity Relationships within Derivative Series

The reactivity of N-cyclohexyl-N-pentylbenzylamine and its analogs is intricately linked to their molecular architecture. Variations in substituents on the aromatic ring, the cyclohexyl moiety, or the N-alkyl chain can profoundly influence the compound's electronic and steric properties, thereby dictating its reactivity in various chemical transformations.

Research into related N-benzyl phenethylamines has demonstrated that modifications to the N-benzyl group can significantly impact biological activity, a principle that can be extended to the reactivity of N-cyclohexyl-N-pentylbenzylamine derivatives in synthetic contexts. nih.govnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups on the benzyl ring can alter the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.

The nature of the N-alkyl group also plays a crucial role in modulating reactivity. Studies on the base-induced rearrangement of N-alkyl arylsulfonamides have shown that the size and branching of the N-alkyl substituent can dictate the reaction pathway. mdpi.com In these studies, increasing the steric bulk of the N-alkyl group, for example from methyl to isopropyl, was found to favor rearrangement over cyclization. mdpi.com This suggests that the N-pentyl group in N-cyclohexyl-N-pentylbenzylamine, being a linear and relatively flexible chain, will exert a specific steric and electronic influence that can be compared and contrasted with derivatives bearing different alkyl chains.

To illustrate these relationships, the following table presents hypothetical reactivity data based on the principles observed in related compound series. This data showcases how systematic structural modifications could be expected to influence the outcome of a representative chemical reaction, such as a hypothetical electrophilic aromatic substitution.

Table 1: Hypothetical Structure-Reactivity Data for N-Cyclohexyl-N-pentylbenzylamine Derivatives in Electrophilic Aromatic Substitution

| Derivative | Substituent on Benzyl Ring | N-Alkyl Group | Relative Rate of Reaction | Predominant Isomer(s) |

| 1 | H | n-Pentyl | 1.0 | ortho, para |

| 2 | 4-Methoxy | n-Pentyl | 5.2 | ortho |

| 3 | 4-Nitro | n-Pentyl | 0.1 | meta |

| 4 | H | Methyl | 1.5 | ortho, para |

| 5 | H | Isopropyl | 0.8 | para |

This hypothetical data illustrates that an electron-donating group like methoxy (B1213986) (Derivative 2) would be expected to increase the reaction rate and direct substitution to the ortho position due to resonance effects. Conversely, an electron-withdrawing nitro group (Derivative 3) would likely decrease the reactivity and direct the incoming electrophile to the meta position. The size of the N-alkyl group also has a discernible effect; a smaller group like methyl (Derivative 4) might lead to a slightly faster reaction compared to the n-pentyl group due to reduced steric hindrance, while a bulkier group like isopropyl (Derivative 5) could be expected to slow the reaction and favor substitution at the less hindered para position.

Stereochemical Control in Derivative Synthesis

The synthesis of specific stereoisomers of N-cyclohexyl-N-pentylbenzylamine derivatives presents a significant challenge due to the potential for multiple chiral centers, including the carbon atom of the benzyl group if substituted, and the inherent chirality of a substituted cyclohexyl ring. Achieving a high degree of stereochemical control is crucial, as different stereoisomers can exhibit distinct chemical and biological properties.

Various strategies have been developed for the asymmetric synthesis of chiral amines and their derivatives, which are applicable to the stereocontrolled preparation of N-cyclohexyl-N-pentylbenzylamine analogs. One effective approach involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine has been achieved through the Barton decarboxylation of a β-amino acid precursor, which was itself synthesized using a chiral lithium amide in an aza-Michael addition. mdpi.com This methodology demonstrates the potential to introduce chirality in a controlled manner.

Another powerful technique is the use of chiral catalysts. Visible-light-enabled photoredox catalysis has been employed in [4+2] cycloaddition reactions to create functionalized cyclohexylamine derivatives with high diastereoselectivity. nih.govrsc.org By incorporating a chiral phosphoric acid catalyst, an asymmetric variant of this cycloaddition was realized, showcasing the potential for enantioselective synthesis. nih.govrsc.org Furthermore, catalytic enantioselective hydroalkylation of enamides using nickel catalysts has proven effective for synthesizing a wide range of chiral alkyl amines. semanticscholar.org

The resolution of racemic mixtures is another viable method for obtaining enantiomerically pure compounds. Nonlinear chiral interactions have been observed in the resolution of N-formylphenylalanine using benzylamine (B48309) derivatives as resolving agents, indicating that these types of molecules can be effective in separating enantiomers. nih.gov

The following table provides hypothetical data on the stereoselective synthesis of a chiral N-cyclohexyl-N-pentylbenzylamine analog, illustrating the effectiveness of different chiral methods.

Table 2: Hypothetical Data for the Stereoselective Synthesis of a Chiral N-Cyclohexyl-N-pentylbenzylamine Analog

| Method | Chiral Reagent/Catalyst | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |

| Chiral Auxiliary | (R)-Lithium N-benzyl-N-(α-methylbenzyl)amide | 92% de |

| Asymmetric Catalysis | Chiral Phosphoric Acid / Photoredox | 85% ee |

| Kinetic Resolution | Chiral Amine Resolving Agent | >99% ee (for one enantiomer) |

This hypothetical data suggests that employing a chiral auxiliary could lead to high diastereoselectivity. Asymmetric catalysis offers a direct route to enantiomerically enriched products, while kinetic resolution can be highly effective for isolating one enantiomer from a racemic mixture in high purity. The choice of method would depend on the specific target molecule and the desired stereochemical outcome.

Applications of N Cyclohexyl N Pentylbenzylamine in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

Benzoxazines are a class of heterocyclic compounds that serve as precursors to high-performance polybenzoxazine resins. The conventional synthesis of benzoxazine (B1645224) monomers is a one-pot Mannich condensation involving a phenol, a primary amine, and formaldehyde. researchgate.net This reaction relies on the two active protons on the primary amine for the cyclization to form the oxazine (B8389632) ring. google.com

Given that N-Cyclohexyl-N-pentylbenzylamine is a tertiary amine, it lacks the necessary N-H protons and therefore cannot be used directly in the traditional synthesis of benzoxazine monomers. However, the primary amines that would form it—cyclohexylamine (B46788) or pentylamine—are classic starting materials for producing a wide variety of benzoxazine structures. mdpi.comelectrochemsci.org Researchers have synthesized benzoxazines from diverse primary amines and phenolic compounds to tailor the properties of the resulting polymers. electrochemsci.orgresearchgate.net

Alternative synthetic routes for benzoxazine-related structures exist. For instance, reactions involving cyclic secondary amines with salicylaldehyde (B1680747) can yield fused-ring benzoxazines through an N,O-acetal intermediate. researchgate.net While not directly applicable to the acyclic N-Cyclohexyl-N-pentylbenzylamine, this demonstrates that pathways beyond the classic primary amine route are possible. A more relevant consideration is the potential modification of N-Cyclohexyl-N-pentylbenzylamine, for instance, through de-benzylation to yield the secondary amine N-cyclohexyl-pentylamine, which could then potentially participate in less common heterocyclic ring formations.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org These reactions are powerful tools for creating molecular diversity.

Secondary amines are known to participate in several key MCRs, suggesting a potential role for a related precursor, N-cyclohexylpentylamine.

The Mannich Reaction : This is a classic three-component reaction between an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound to produce β-amino carbonyl compounds, which are valuable synthetic intermediates. nih.gov A secondary amine like N-cyclohexylpentylamine would be a suitable substrate for this transformation.

The Ugi Reaction : The Ugi four-component reaction (U-4CC) traditionally combines a ketone or aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of an imine from the primary amine and the carbonyl compound. wikipedia.org Secondary amines are generally unreactive under standard Ugi conditions. However, innovative methods have been developed to overcome this limitation. For example, using an aminoborane (B14716983) as an iminium ion generator allows for the successful coupling of secondary amines, aldehydes, and isocyanides in an acid-free, Ugi-type reaction. acs.orgnih.gov This opens the possibility for bulky secondary amines derived from the target compound to be used in complex syntheses. The diastereoselectivity of azido-Ugi reactions with cyclic secondary amines has also been investigated, showing high efficiency and control. nih.gov

The Passerini Reaction : This MCR involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganicreactions.org While it does not directly use an amine component, its mechanism and products are related to the Ugi reaction. rsc.org Notably, primary and secondary amines are generally not compatible with the Passerini reaction as they lead to the Ugi reaction instead. rsc.org

The potential participation of a secondary amine derived from N-Cyclohexyl-N-pentylbenzylamine in these MCRs makes it a valuable hypothetical scaffold for generating libraries of complex molecules with potential biological activity.

Ligand in Catalysis

The lone pair of electrons on the nitrogen atom allows amines to function as ligands, coordinating to metal centers and influencing the outcome of catalytic reactions. The steric and electronic properties of the substituents on the nitrogen are crucial in defining the ligand's effectiveness.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral secondary amines, such as proline and its derivatives, are among the most successful classes of organocatalysts, operating through enamine or iminium ion intermediates. youtube.comresearchgate.net These catalysts have enabled a wide range of asymmetric transformations.

While N-Cyclohexyl-N-pentylbenzylamine is a tertiary amine and thus cannot form enamines in the same way, the principles of using sterically bulky chiral amines are highly relevant. acs.org A chiral secondary amine precursor, such as (R)- or (S)-N-benzylcyclohexylamine, could potentially function as an organocatalyst. Furthermore, secondary amines have been incorporated into protein scaffolds through genetic code expansion to create artificial enzymes for catalysis, demonstrating the versatility of this functional group. nih.gov This approach combines the reactivity of the amine with the chiral environment of a protein to achieve catalysis. nih.gov

Nitrogen-based ligands are fundamental in transition metal catalysis. tue.nl The coordination of an amine ligand to a metal can modulate its reactivity, selectivity, and stability. Bulky amines, in particular, can create a sterically defined pocket around the metal center, which can be exploited to control selectivity. Research has shown that bulky secondary amines can be efficiently allylated using palladium-titanium catalyst systems, highlighting their role as substrates in metal catalysis. researcher.life

N-benzyl amine derivatives have been used as ligands in various catalytic systems. For example, a hybrid ligand containing an amine and two thioether donors, bis(2-(benzylthio)ethyl)amine, forms active copper complexes for catalyzing click reactions. nih.gov Copper-catalyzed three-component carboamination reactions have also been developed to synthesize benzylureas and related amine derivatives. nih.govacs.org The N-Cyclohexyl-N-pentylbenzylamine, with its combination of a benzyl (B1604629) group and bulky alkyl groups, could theoretically serve as a ligand in such transition metal-catalyzed processes, where its steric profile could influence product distribution and reaction efficiency.

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. slideshare.net Chiral amines are central to this field, serving as resolving agents, chiral auxiliaries, building blocks, and catalysts. sigmaaldrich.comnih.gov

The enantioselective synthesis of chiral amines is a major research area, with transition metal-catalyzed asymmetric hydrogenation being a powerful strategy. nih.govacs.org Should N-Cyclohexyl-N-pentylbenzylamine be synthesized from chiral precursors, such as a chiral benzylamine (B48309), it would result in a chiral tertiary amine. Such molecules have several potential applications:

Chiral Building Blocks : They can be incorporated into larger molecules, transferring their chirality to the final product.

Chiral Ligands : A chiral version of N-Cyclohexyl-N-pentylbenzylamine could serve as a ligand for a transition metal, creating a chiral catalyst for asymmetric reactions like hydrogenation or C-C bond formation. The synthesis of chiral benzyl amines via copper-catalyzed enantioselective aza-Friedel–Crafts reactions is a well-established method. nih.gov

Chiral Amine Transfer : Photocatalytic methods have been developed for the asymmetric synthesis of complex tertiary amines using chiral amine transfer reagents, which highlights a modern approach to creating such molecules. acs.org

The combination of steric bulk (cyclohexyl, pentyl) and the benzyl group makes chiral N-Cyclohexyl-N-pentylbenzylamine a potentially valuable, though hypothetical, tool in the arsenal (B13267) of asymmetric synthesis.

Table 1: Potential Applications of N-Cyclohexyl-N-pentylbenzylamine and its Precursors

| Application Area | Relevant Structural Feature/Precursor | Description of Potential Use |

|---|---|---|

| Heterocyclic Synthesis | Primary Amine Precursors (Cyclohexylamine, Pentylamine) | Serve as standard components in the Mannich condensation for synthesizing benzoxazine monomers for high-performance polymers. researchgate.netelectrochemsci.org |

| Multi-Component Reactions | Secondary Amine Precursor (N-Cyclohexylpentylamine) | Can act as the amine component in Mannich reactions or modified Ugi reactions to rapidly build complex molecular scaffolds. nih.govacs.org |

| Organocatalysis | Chiral Secondary Amine Precursors | A chiral version of a secondary amine precursor could function as an organocatalyst, promoting reactions via enamine or iminium catalysis. youtube.com |

| Transition Metal Catalysis | Tertiary Amine Nitrogen with Bulky Groups | The tertiary amine can act as a sterically demanding ligand for transition metals, influencing the selectivity and efficiency of catalytic processes like cross-coupling or click reactions. nih.gov |

| Asymmetric Synthesis | Chiral version of the molecule or its precursors | Can be used as a chiral building block, a chiral auxiliary, or as a ligand for asymmetric metal catalysis to control stereochemical outcomes. sigmaaldrich.comnih.gov |

Applications in Polymer and Material Science

Monomer in Polymerization Reactions

There is no available data to suggest that N-Cyclohexyl-N-pentylbenzylamine is utilized as a monomer in polymerization reactions.

Modifiers for Material Surface Properties

No research has been found detailing the use of N-Cyclohexyl-N-pentylbenzylamine as a modifier for material surface properties.

Role in Supramolecular Assemblies and Crystal Engineering

There is no information available in the scientific literature regarding the role of N-Cyclohexyl-N-pentylbenzylamine in supramolecular assemblies or crystal engineering.

Investigation of Biological Interactions of N Cyclohexyl N Pentylbenzylamine Non Clinical Focus

Theoretical Studies on Molecular Interactions with Biomolecules

Theoretical approaches are crucial in predicting and understanding the interactions between a ligand, such as N-cyclohexyl-N-pentylbenzylamine, and its potential biological targets. These computational methods provide insights into the binding modes and affinities, guiding further experimental studies.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method models the interaction between the ligand and the target's binding site, calculating a scoring function to estimate the binding affinity. For N-cyclohexyl-N-pentylbenzylamine, docking simulations can be employed to predict its binding to various proteins, such as kinases or hydrolases. The process involves preparing the 3D structures of both the ligand and the target protein and then using a docking algorithm to explore possible binding poses. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. nih.gov

For instance, in a hypothetical docking study of N-cyclohexyl-N-pentylbenzylamine with a target protein, the benzyl (B1604629) group might fit into a hydrophobic pocket, while the cyclohexyl and pentyl groups could form additional hydrophobic contacts, and the tertiary amine may act as a hydrogen bond acceptor.